molecular formula C12H16O B8307773 2,4,7-Trimethylindan-1-ol

2,4,7-Trimethylindan-1-ol

Cat. No. B8307773
M. Wt: 176.25 g/mol
InChI Key: DNPADAPQONTTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964679B2

Procedure details

8.95 g of 2,4,7-trimethylindanone (51.4 mmol) were dissolved in 70 ml of EtOH; the solution was cooled to 0° C. and 2.00 g of NaBH4 (51.8 mmol) were added to it in small aliquots. At the end of the addition, the reaction mixture was allowed to reach ambient temperature and then heated at 50° C. for 3 hours and 30 min. The reaction mixture was cooled to 0° C., and 50 ml of acetone were slowly (careful: exothermic reaction!) added to it to deactivate the residual borohydride. All volatiles were then removed in vacuo, the white solid obtained was treated with 50 ml of 1H2O and stirred for 30 min. The organic layer was extracted with Et2O (2×100 ml), washed with H2O, dried and essiccated in vacuo to leave 9.06 g of a white solid (100%).
Quantity
8.95 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1H2O
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[C:5]([CH3:12])[CH:6]=[CH:7][C:8]=2[CH3:11])[C:3]1=[O:13].[BH4-].[Na+].CC(C)=O.[BH4-]>CCO>[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[C:5]([CH3:12])[CH:6]=[CH:7][C:8]=2[CH3:11])[CH:3]1[OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
8.95 g
Type
reactant
Smiles
CC1C(C2=C(C=CC(=C2C1)C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Five
Name
1H2O
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 3 hours and 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
(careful: exothermic reaction!)
ADDITION
Type
ADDITION
Details
added to it
CUSTOM
Type
CUSTOM
Details
All volatiles were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the white solid obtained
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with Et2O (2×100 ml)
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1C(C2=C(C=CC(=C2C1)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.06 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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